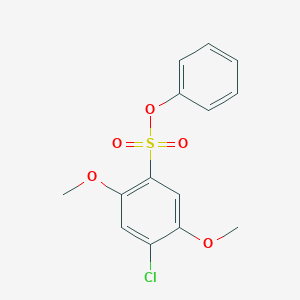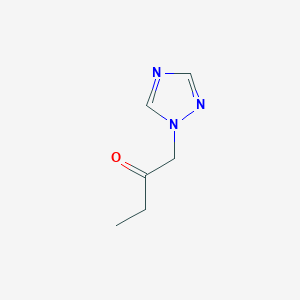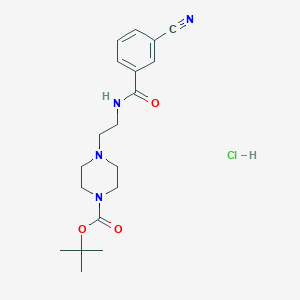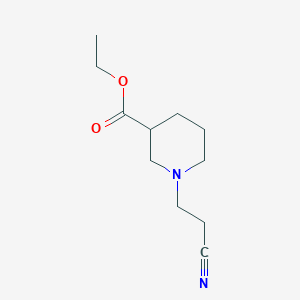![molecular formula C8H15ClN2O2 B2626016 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2241139-70-6](/img/structure/B2626016.png)
4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Decontamination Efficacy in Rat Skin Exposure
Studies have evaluated the efficacy of decontamination and antidotal treatments in rats percutaneously poisoned with organophosphates like soman. The use of specific antidotes, such as oximes and atropine, administered in combination with decontamination procedures, has shown effectiveness in mitigating the toxic effects of such compounds (Knez˘ević & Tadić, 1994).
Biological Activity of Heterocyclic Systems
The pharmacological potential of heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole scaffolds, which may include compounds similar to "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride," has been extensively reviewed. These compounds are noted for their antimicrobial, anti-inflammatory, and antitumor activities among others, highlighting their importance in medicinal chemistry (Lelyukh, 2019).
Photolytic Degradation of Environmental Contaminants
Research on the photolytic degradation of environmental contaminants has explored the stability and transformation of chemical compounds under various conditions. Such studies could be relevant to understanding the environmental behavior and degradation pathways of "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" (Kasai & Kawai, 2008).
Antimicrobial Properties and Environmental Persistence
The occurrence, toxicity, and degradation of antimicrobial compounds like triclosan in the environment have been reviewed, providing insights into the persistence and potential toxic effects of such chemicals. This research might offer a comparative perspective on the environmental impact of "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" and its derivatives (Bedoux et al., 2012).
Sorption Behavior of Chemical Compounds
The sorption behavior of chemical compounds, including herbicides, to soil and organic matter is crucial for understanding their environmental fate. Research in this area could inform the distribution, mobility, and potential remediation strategies for "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" in various environments (Werner et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMULBNWPEMXWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC12CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)






![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B2625948.png)




